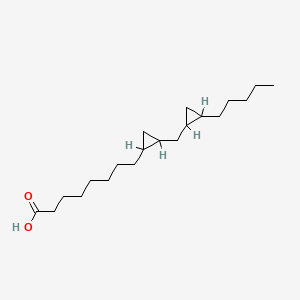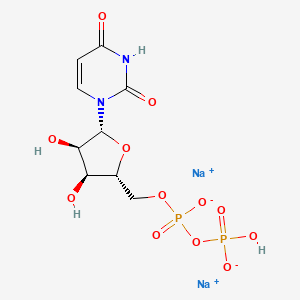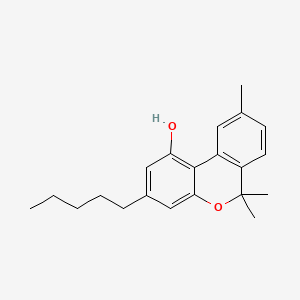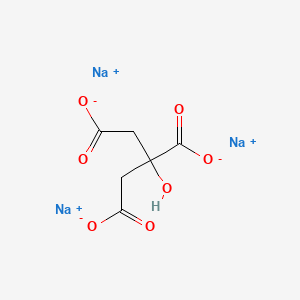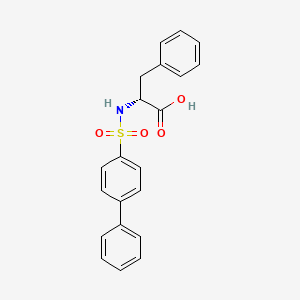
MMP-2/MMP-9抑制剂I
描述
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are compounds designed to inhibit the activity of matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These enzymes are part of the matrix metalloproteinase family, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9 is significant in various pathological conditions, including cancer, arthritis, and cardiovascular diseases .
科学研究应用
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the structure and function of matrix metalloproteinase enzymes. In biology, these inhibitors help in understanding the role of matrix metalloproteinase-2 and matrix metalloproteinase-9 in various physiological and pathological processes .
In medicine, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are being investigated for their potential therapeutic applications in cancer, cardiovascular diseases, and inflammatory conditions. These inhibitors can prevent the degradation of the extracellular matrix, thereby inhibiting tumor invasion and metastasis .
In industry, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are used in the development of new drugs and therapeutic agents. They are also employed in the production of biomaterials and tissue engineering applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors involves multiple steps, including the formation of key intermediates and the final inhibitor compound. One common synthetic route involves the use of molecular docking and hybrid quantum mechanical and molecular mechanical calculations to design potent inhibitors . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are the final inhibitor compounds, which are characterized by their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These inhibitors are then purified and tested for their biological activity and selectivity .
作用机制
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors exert their effects by binding to the active site of the matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity . The molecular targets of these inhibitors include the zinc ion in the active site of the enzymes and specific amino acid residues involved in substrate binding .
相似化合物的比较
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are unique in their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. Similar compounds include other matrix metalloproteinase inhibitors, such as matrix metalloproteinase-1 inhibitors and matrix metalloproteinase-3 inhibitors . matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are distinct in their selectivity and potency, making them valuable tools in scientific research and therapeutic applications .
属性
IUPAC Name |
3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHBQIDTNHWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)

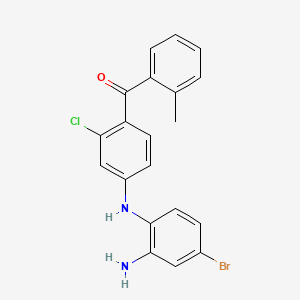
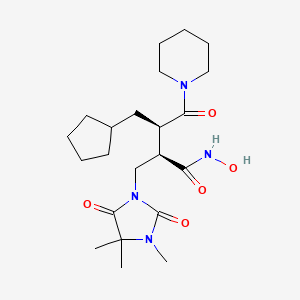

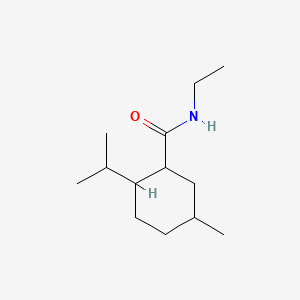
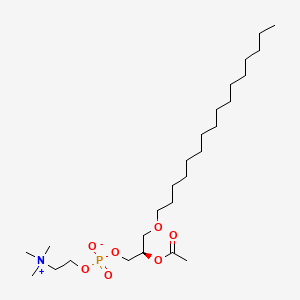
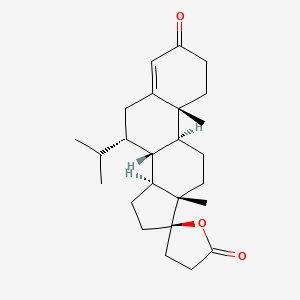
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

